Product packaging for 1-(2-Hydrazinylpropyl)piperidine(Cat. No.:)

1-(2-Hydrazinylpropyl)piperidine

Cat. No.: B13101865
M. Wt: 157.26 g/mol
InChI Key: UQSPLERTDVUFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydrazinylpropyl)piperidine is a chemical compound of significant interest in medicinal and organic chemistry, designed for research applications. Its structure incorporates two key pharmacophoric elements: a piperidine ring and a hydrazine functional group . Piperidine is a fundamental scaffold in drug discovery, present in more than twenty classes of pharmaceuticals and numerous alkaloids . The piperidine moiety is a common feature in molecules targeting the central nervous system and is a critical structural element for high-affinity ligands at various biological targets . The hydrazine moiety serves as a versatile synthetic handle and is a key functional group in the development of various bioactive molecules. The reactivity of the hydrazine group makes it particularly valuable for constructing more complex heterocyclic systems or for forming hydrazone derivatives, which can be leveraged in probe development and chemical biology. The molecular architecture of this compound makes it a promising building block for the synthesis of novel compounds . Researchers can utilize this reagent to develop potential histamine H3 receptor ligands or sigma-1 receptor modulators, given the established role of flexible N-alkyl piperidine chains in such pharmacophores . Furthermore, its structure is conducive to exploring new antimicrobial agents, as piperidine derivatives have demonstrated promising potency against various bacterial and fungal strains . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N3 B13101865 1-(2-Hydrazinylpropyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19N3

Molecular Weight

157.26 g/mol

IUPAC Name

1-piperidin-1-ylpropan-2-ylhydrazine

InChI

InChI=1S/C8H19N3/c1-8(10-9)7-11-5-3-2-4-6-11/h8,10H,2-7,9H2,1H3

InChI Key

UQSPLERTDVUFLH-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCCC1)NN

Origin of Product

United States

Synthetic Methodologies for 1 2 Hydrazinylpropyl Piperidine and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available, or easily accessible precursors. For 1-(2-hydrazinylpropyl)piperidine, two primary disconnections are considered: cleavage of the bond linking the piperidine (B6355638) ring to the propyl chain and disconnection of the bond between the propyl group and the hydrazine (B178648) moiety.

Disconnection of the Piperidine-Propyl Linkage

This retrosynthetic approach involves breaking the C-N bond between the piperidine nitrogen and the propyl side chain. This disconnection leads to two key synthons: a piperidine cation (or its synthetic equivalent) and a 2-hydrazinylpropyl anion (or its synthetic equivalent).

In a forward synthesis, this strategy translates to the alkylation of piperidine with a suitable three-carbon electrophile already bearing the hydrazine or a protected hydrazine functionality. Potential precursors for the 2-hydrazinylpropyl unit would include 1-halo-2-hydrazinylpropanes or 2-hydrazinylpropyl tosylates. The challenge in this approach often lies in the synthesis and stability of these hydrazinylated alkylating agents.

Disconnection of the Propyl-Hydrazine Moiety

An alternative and often more practical retrosynthetic strategy involves the disconnection of the C-N bond of the hydrazine group from the propyl side chain. This leads to a 1-(2-oxopropyl)piperidine synthon (a ketone) and a hydrazine synthon.

This disconnection suggests a forward synthesis wherein a piperidine ring with a 2-oxopropyl or a related functional group at the 1-position is first synthesized, followed by the introduction of the hydrazine moiety. A common and effective method for this transformation is the reaction of a ketone with hydrazine or its derivatives to form a hydrazone, which can then be subsequently reduced to the desired hydrazine. This approach is supported by literature precedents where similar structures have been synthesized. For instance, the synthesis of N,N'-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides has been achieved through the reaction of 1-aryl-3-(piperidine-1-yl)-1-propanone hydrochlorides with hydrazine hydrate (B1144303). nih.gov This demonstrates the feasibility of forming a hydrazone from a piperidinyl propanone precursor.

Forward Synthesis Approaches

Based on the retrosynthetic analyses, several forward synthesis strategies can be employed to construct this compound and its analogs. These can be broadly categorized into methods that form the piperidine ring with the side chain already partially or fully in place, and methods that attach the side chain to a pre-existing piperidine ring.

Piperidine Ring Formation Strategies Incorporating Hydrazine Precursors

The formation of the piperidine ring itself can be achieved through various cyclization reactions. One-pot syntheses of nitrogen-containing heterocycles, including piperidines, have been reported from the reaction of alkyl dihalides with primary amines or hydrazines under microwave irradiation. organic-chemistry.org This suggests a potential route where a dihalo-propylhydrazine derivative could cyclize with an appropriate amine to form the piperidine ring with the desired side chain. However, the synthesis and selective reactivity of the required precursors could be complex.

Another established method for piperidine synthesis is the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes. organic-chemistry.org This could theoretically be adapted by using a diol substrate that already contains a protected hydrazine group.

A more direct approach involves the alkylation of a pre-formed piperidine ring. Standard N-alkylation procedures can be employed, though the choice of solvent and base is crucial to ensure mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. google.com

A plausible and well-documented route analogous to the synthesis of related compounds involves a two-step sequence starting from piperidine and a suitable three-carbon electrophile.

Step 1: Synthesis of 1-(Piperidin-1-yl)propan-2-one

Piperidine can be reacted with a 3-carbon electrophile such as chloroacetone (B47974) or bromoacetone (B165879) in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile (B52724) or DMF to yield 1-(piperidin-1-yl)propan-2-one.

Step 2: Formation and Reduction of the Hydrazone

The resulting ketone, 1-(piperidin-1-yl)propan-2-one, can then be reacted with hydrazine hydrate to form the corresponding hydrazone. This reaction is a standard method for the synthesis of hydrazones from ketones. nih.gov The subsequent reduction of the hydrazone to the target hydrazine, this compound, can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., with H₂/Pd-C) or with hydride reagents like sodium borohydride (B1222165) or lithium aluminum hydride, under appropriate reaction conditions.

A study on the synthesis of N,N'-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides provides strong evidence for the feasibility of the hydrazone formation step. nih.gov The reaction conditions for the synthesis of these hydrazone derivatives are summarized in the table below.

Aryl GroupReactantsSolventReaction Conditions
C₆H₅1-Phenyl-3-(piperidine-1-yl)-1-propanone hydrochloride, Hydrazine hydrateNot specifiedNot specified
4-CH₃C₆H₄1-(4-Methylphenyl)-3-(piperidine-1-yl)-1-propanone hydrochloride, Hydrazine hydrateNot specifiedNot specified
4-CH₃OC₆H₄1-(4-Methoxyphenyl)-3-(piperidine-1-yl)-1-propanone hydrochloride, Hydrazine hydrateNot specifiedNot specified
4-ClC₆H₄1-(4-Chlorophenyl)-3-(piperidine-1-yl)-1-propanone hydrochloride, Hydrazine hydrateNot specifiedNot specified

Table 1: Synthesis of Piperidinylpropylidene Hydrazone Derivatives. nih.gov

While the specific reduction of these hydrazones to their corresponding hydrazines is not detailed in this particular study, it is a standard and well-established transformation in organic synthesis.

Functionalization of Pre-formed Piperidine Derivatives with Hydrazine Moieties

A prevalent and adaptable method for creating this compound and its related structures involves adding a hydrazine group to an already formed piperidine ring. This technique enables the modification of intricate molecules containing piperidine at a later stage, offering a structured path to a wide variety of compounds. The two main methods used in this area of synthesis are nucleophilic substitution and reductive amination.

Introduction of Hydrazine Functionality via Nucleophilic Substitution

A direct and frequently used method for creating the essential carbon-nitrogen bond between the piperidine structure and the hydrazine group is through nucleophilic substitution reactions. researchgate.netrsc.org This approach usually entails the reaction of a piperidine derivative that has a suitable leaving group with hydrazine or a protected form of hydrazine. researchgate.net

The effectiveness of this method depends on the type of leaving group, the hydrazine reagent selected, and the conditions of the reaction. Typical leaving groups include halides (like chloro, bromo, and iodo) and sulfonates (such as tosylates and mesylates). A key element is the nucleophilic nature of the piperidine nitrogen; in many instances, it is this nitrogen that acts as the nucleophile, replacing a leaving group on a propyl chain that is later functionalized with hydrazine.

For example, a frequent precursor, 1-(2-chloropropyl)piperidine, can be made to react with hydrazine hydrate. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the hydrazine attacks the electrophilic carbon atom that holds the chlorine atom, which displaces the chloride ion and forms the needed C-N bond. Using a small excess of hydrazine hydrate can also act as the base to neutralize the hydrogen chloride that forms during the reaction. researchgate.net To encourage the single alkylation of hydrazine and reduce the creation of unwanted bis-alkylated products, it is crucial to carefully manage reaction conditions like temperature and the ratio of reactants.

Table 1: Examples of Nucleophilic Substitution for Hydrazine Attachment

Reactant 1 Reactant 2 Leaving Group Solvent General Conditions Product
1-(2-chloropropyl)piperidine Hydrazine hydrate Chloride Ethanol (B145695) Reflux This compound
1-(2-bromopropyl)piperidine tert-Butyl carbazate Bromide Acetonitrile 80 °C tert-Butyl 2-(1-(piperidin-1-yl)propan-2-yl)hydrazinecarboxylate

Another vital approach is the use of protected hydrazines, such as tert-butyl carbazate. The Boc (tert-butoxycarbonyl) group acts as a shield for one of the hydrazine nitrogens, which prevents excessive alkylation and other unwanted reactions. After the nucleophilic substitution step, the Boc group can be easily taken off under acidic conditions to produce the free hydrazine.

Reductive Amination Pathways for Hydrazine Attachment

Reductive amination provides another potent method for connecting the hydrazine group to the piperidine core. researchgate.netorganic-chemistry.orgpearson.com This one-pot, two-step process begins with the creation of a hydrazone intermediate by reacting a ketone or aldehyde with hydrazine, which is then followed by the in-situ reduction of the hydrazone to the corresponding hydrazine. nih.govrsc.org

For the synthesis of this compound, an appropriate starting material would be 1-(piperidin-1-yl)propan-2-one. Reacting this ketone with hydrazine would result in the formation of the related hydrazone. The subsequent reduction of the C=N double bond of the hydrazone with a suitable reducing agent, like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation, would produce the target molecule. researchgate.net

The selection of the reducing agent is crucial for the success of the reaction. Sodium cyanoborohydride is frequently chosen because it is a milder reducing agent that selectively reduces the iminium ion intermediate that forms in situ, which minimizes the reduction of the initial ketone. Catalytic hydrogenation using a noble metal catalyst like palladium on carbon (Pd/C) is also a very effective method, often leading to clean and high-yield transformations.

Table 2: Examples of Reductive Amination for Hydrazine Attachment

Ketone/Aldehyde Hydrazine Reagent Reducing Agent Catalyst Solvent Product
1-(Piperidin-1-yl)propan-2-one Hydrazine Sodium borohydride - Methanol (B129727) This compound
1-(Piperidin-1-yl)acetaldehyde Phenylhydrazine Sodium triacetoxyborohydride - Dichloroethane 1-(2-(2-Phenylhydrazinyl)ethyl)piperidine

This route is especially beneficial because it permits the construction of the desired carbon framework first, followed by the introduction of the hydrazine functionality. The adaptability of this method is increased by the broad availability of substituted hydrazines, which allows for the synthesis of a wide range of N-substituted hydrazine analogs.

Multi-Component Reactions (MCRs) for Convergent Assembly

Multi-component reactions (MCRs), in which three or more reactants merge in a single synthetic step to create a product that incorporates significant parts of all reactants, present a very efficient and atom-economical way to synthesize complex molecules. nih.govrsc.orgnih.govmdpi.com While there is not extensive documentation of specific MCRs for the direct synthesis of this compound, similar structures can be put together using MCR strategies, which could then be modified. nih.gov

A theoretical MCR method could include the reaction of piperidine, a propylene-derived aldehyde or ketone, and a hydrazine equivalent in a one-pot process. For instance, a Ugi-type reaction, which usually involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, could potentially be altered. By substituting the carboxylic acid and isocyanide with a suitable component containing hydrazine, it might be feasible to build the core structure in a convergent way.

The creation of new MCRs for synthesizing complex hydrazines is still an ongoing area of research. The appeal of this method is in its capacity to quickly produce molecular diversity from basic and easily obtainable starting materials, making it a desirable strategy for building libraries of piperidine-containing hydrazines for different uses.

Optimization of Reaction Conditions and Catalyst Systems

Role of Organocatalysts and Metal-Catalyzed Transformations

Both organocatalysis and metal catalysis are crucial in the synthesis of functionalized piperidines and the introduction of hydrazine groups. researchgate.net

Organocatalysis: In the field of reductive amination, proline and its derivatives have proven to be effective organocatalysts. thieme-connect.comnih.govresearchgate.net They can aid the formation of the hydrazone intermediate and prepare it for reduction. The application of chiral organocatalysts can also permit the enantioselective synthesis of chiral piperidines containing hydrazine. thieme-connect.com For example, a chiral catalyst derived from proline could be used in the reductive amination of 1-(piperidin-1-yl)propan-2-one with hydrazine to stereoselectively create one enantiomer of this compound.

Metal-Catalyzed Transformations: Metal catalysts are vital for many of the main transformations in these synthetic sequences. rsc.org As noted before, palladium on carbon (Pd/C) is a standard catalyst for reducing hydrazones in reductive amination pathways. Other noble metal catalysts, like platinum oxide (PtO₂) and rhodium on alumina (B75360) (Rh/Al₂O₃), can also be effective.

In nucleophilic substitution reactions, transition metal catalysts can be utilized to activate the C-X bond (where X is a leaving group) for substitution. For instance, palladium-catalyzed Buchwald-Hartwig amination reactions, which are potent methods for forming C-N bonds, could potentially be adapted for coupling piperidine precursors with protected hydrazines. This would entail an oxidative addition of the palladium catalyst to the C-X bond, followed by coordination of the hydrazine, and lastly, reductive elimination to produce the desired product.

Table 3: Role of Catalysts in Synthesis

Reaction Type Catalyst Role of Catalyst Example Transformation
Reductive Amination Proline Organocatalyst, activates ketone/aldehyde and hydrazone Enantioselective synthesis of chiral hydrazines
Reductive Amination Palladium on Carbon (Pd/C) Metal catalyst for hydrogenation Reduction of hydrazone to hydrazine

Solvent Effects and Reaction Medium Impact on Yield and Selectivity

The choice of solvent is a vital parameter that can greatly affect the rate, yield, and selectivity of the reactions used in the synthesis of this compound. researchgate.net The solvent's polarity, whether it is protic or aprotic, and its capacity to solvate reactants and intermediates are all crucial. researchgate.net

In nucleophilic substitution reactions, polar aprotic solvents like acetonitrile (CH₃CN) and dimethylformamide (DMF) are frequently chosen. These solvents can effectively solvate the metal cation of the base used, thereby boosting the nucleophilicity of the hydrazine. In contrast, polar protic solvents such as ethanol and methanol can solvate the nucleophile through hydrogen bonding, which can sometimes diminish its reactivity. Nevertheless, they are often used for practical reasons like their low cost and ease of removal.

For reductive amination, the choice of solvent is contingent on the reducing agent being used. Reactions with sodium borohydride are usually conducted in protic solvents like methanol or ethanol. For reactions that involve sodium cyanoborohydride, a slightly acidic medium is often necessary to facilitate the reduction of the iminium ion intermediate.

The use of phase-transfer catalysts can also be advantageous, especially in reactions that involve immiscible aqueous and organic phases. These catalysts assist in moving the reacting species across the phase boundary, which in turn increases the reaction rate.

Table 4: Impact of Solvents on Reaction Types

Reaction Type Solvent Effect on Reaction
Nucleophilic Substitution Acetonitrile (aprotic polar) Enhances nucleophilicity of hydrazine
Nucleophilic Substitution Ethanol (protic polar) Can solvate nucleophile, potentially reducing reactivity
Reductive Amination (with NaBH₄) Methanol (protic) Good solvent for borohydride and substrate

To conclude, the synthesis of this compound and its analogs is a complex process that depends on various synthetic methods. The careful choice and optimization of reaction conditions, including the selection of catalysts and solvents, are essential for obtaining high yields and selectivities. The ongoing development of new synthetic methods, especially in the areas of multi-component reactions and advanced catalysis, will surely broaden the accessible chemical space of these significant piperidine-containing hydrazine compounds.

Parametric Optimization (Temperature, Pressure, Reaction Time)

The efficiency and outcome of chemical syntheses are significantly influenced by reaction parameters such as temperature, pressure, and reaction time. The optimization of these parameters is crucial for maximizing yield, minimizing side products, and ensuring a cost-effective process.

Temperature: Temperature plays a critical role in reaction kinetics. For many organic reactions, including the formation of piperidine derivatives, an increase in temperature can lead to a higher reaction rate. However, excessively high temperatures can also promote the formation of undesired byproducts or lead to decomposition of the reactants or products. For instance, in the synthesis of certain piperidine derivatives, reactions are often conducted at room temperature or with gentle heating to ensure selectivity. researchgate.net Some hydrogenation processes for creating piperidine rings are conducted at elevated temperatures, such as 80°C or even up to 170-200°C, depending on the catalyst and substrate. dtic.milorganic-chemistry.org The synthesis of temperature-responsive polymers containing piperidine moieties highlights how temperature can influence the properties of the final product. nih.gov

Pressure: Pressure is a significant factor, particularly in reactions involving gases, such as hydrogenation to form the piperidine ring. High-pressure conditions, often in the range of 5 atm of H₂, are sometimes employed to facilitate the reduction of pyridine (B92270) precursors to piperidines. dtic.milorganic-chemistry.org However, the development of catalytic systems that operate under milder pressure conditions is an ongoing area of research to enhance safety and reduce equipment costs. nih.gov

Reaction Time: The duration of a reaction is optimized to ensure the complete conversion of starting materials to the desired product. Insufficient reaction time can lead to low yields, while excessively long times can result in the formation of degradation products. In the synthesis of analogous piperidine-containing hydrazones, reaction times for the initial Mannich reaction varied from 4 to 22 hours, depending on the specific substrate. tandfonline.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

The following table provides an example of reaction conditions for the synthesis of N,N′-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides, highlighting the variability in reaction time based on the substituent.

Table 1: Reaction Times for the Synthesis of Intermediate Mannich Bases (P1m-P8m)

CompoundR1R2Reaction Time (h)
P1m HH4-9
P2m CH₃H22
P3m CH₃OH4-9
P4m OHH4-9
P5m ClH4-9
P6m HCH₃O4-9
P7m FH4-9
P8m BrH4-9
Data sourced from Kucukoglu et al. tandfonline.com

Stereochemical Control in the Synthesis of Chiral Analogs

The synthesis of chiral piperidine derivatives is of significant interest due to their prevalence in biologically active molecules. Achieving stereochemical control is a key challenge and can be addressed through various enantioselective and diastereoselective synthetic strategies.

Enantioselective and Diastereoselective Synthetic Routes

The creation of specific stereoisomers of piperidine analogs often requires sophisticated synthetic approaches. Diastereoselective methods aim to control the relative stereochemistry of multiple chiral centers within a molecule. For instance, the hydrogenation of substituted pyridines can lead to the formation of cis- or trans-disubstituted piperidines, with the diastereoselectivity often depending on the catalyst and reaction conditions. One study reported the diastereoselective reduction of substituted pyridines to cis-piperidines, which could then be transformed into their trans-diastereoisomers. nih.gov

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This can be achieved through the use of chiral catalysts, reagents, or starting materials. Recent advancements have demonstrated the use of biocatalysis and radical cross-coupling to create complex, three-dimensional piperidine structures with high stereocontrol. news-medical.net

Application of Chiral Auxiliaries and Ligand-Controlled Methods

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed. This approach has been successfully applied to the synthesis of various chiral piperidine derivatives.

Ligand-controlled methods involve the use of chiral ligands that coordinate to a metal catalyst, thereby creating a chiral environment that directs the stereochemical outcome of the reaction. This is a powerful strategy for asymmetric catalysis. For example, the hydrogenation of pyridinium (B92312) salts using chiral iridium complexes has been shown to produce enantioenriched piperidines. The choice of ligand is critical in determining the enantioselectivity of the reaction.

The following table lists some of the compounds mentioned in this article.

Mechanistic Investigations of Reactions Involving 1 2 Hydrazinylpropyl Piperidine

Elucidation of Reaction Pathways for its Formation

The synthesis of 1-(2-Hydrazinylpropyl)piperidine can be approached through several mechanistic routes, primarily involving the strategic formation of the piperidine (B6355638) ring and the introduction of the hydrazinylpropyl sidechain.

Detailed Analysis of Nucleophilic Addition and Elimination Mechanisms

Nucleophilic reactions are fundamental to constructing the carbon-nitrogen bonds within the this compound structure. One plausible pathway involves piperidine acting as a nucleophile, attacking an electrophilic three-carbon chain.

A common strategy is the reaction of piperidine with a suitable propylene (B89431) derivative. For instance, the nucleophilic addition of piperidine to acrylonitrile (B1666552) would yield 3-(piperidin-1-yl)propanenitrile. Subsequent reduction of the nitrile to an amine, followed by diazotization and reduction, could theoretically lead to the hydrazine (B178648), though this route is often complex.

A more direct approach involves the Michael addition of piperidine to an α,β-unsaturated ketone or aldehyde, followed by transformation of the carbonyl group. The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, often utilizes secondary amines like piperidine as a catalyst. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl, forming an iminium ion, followed by a deprotonation/elimination sequence. juniperpublishers.com This highlights piperidine's inherent ability to participate in and facilitate nucleophilic addition-elimination cascades, which are central to forming the side chain.

Another key mechanism is the Dieckmann condensation, an intramolecular reaction of diesters that can form a cyclic β-keto ester. dtic.mil A suitably substituted diester with a nitrogen atom could be cyclized to form a piperidone ring, which then serves as a scaffold for elaborating the hydrazinylpropyl sidechain. dtic.mil

Hydrogenation and Reductive Transformation Pathways

Reductive processes are critical for synthesizing the saturated piperidine ring from aromatic precursors and for converting intermediate functional groups into the final hydrazinyl moiety.

The catalytic hydrogenation of a corresponding pyridine (B92270) precursor is a well-established method for piperidine synthesis. dtic.mil For example, a (2-hydrazinylpropyl)pyridine derivative could be subjected to hydrogenation using catalysts like nickel, platinum, or rhodium to saturate the aromatic ring, yielding the target molecule. dtic.milgoogle.com

Reductive amination is another powerful tool. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ. To form this compound, one could envision a reaction between a piperidine-containing ketone, such as 1-(piperidin-1-yl)propan-2-one, and hydrazine. The initially formed hydrazone intermediate can then be selectively reduced to the corresponding hydrazine.

Alternatively, the Wolff-Kishner reaction, which reduces a carbonyl group to a methylene group using hydrazine under basic conditions, proceeds through a hydrazone intermediate. While the goal of this reaction is complete reduction, the hydrazone itself is a key isolable intermediate in the pathway, demonstrating a fundamental reductive transformation involving hydrazine. uchile.cl Studies have shown that using an excess of hydrazine can favor the reduction of carbonyls to alcohols over the formation of hydrazones, proceeding through a transient hemiaminal intermediate. uchile.cl This highlights the dual role of hydrazine as both a nucleophile and a reducing agent.

Table 1: Proposed Precursors and Reaction Types for the Formation of this compound

Precursor 1Precursor 2Key Reaction TypeMechanism Highlights
PiperidineAcrylonitrileMichael Addition / ReductionNucleophilic attack of piperidine on the alkene, followed by multi-step reduction of the nitrile group.
1-(Pyridin-2-yl)propan-2-oneHydrazineReductive Amination / HydrogenationFormation of a hydrazone, followed by reduction of the C=N bond and catalytic hydrogenation of the pyridine ring.
1-Aryl-3-(piperidine-1-yl)-1-propanoneHydrazine Hydrate (B1144303)Condensation / ReductionFormation of a stable hydrazone which could be subsequently reduced to the hydrazine. nih.gov
Amino alcoholDiolN-heterocyclizationIridium-catalyzed reaction to form the piperidine ring from a primary amine and a diol. organic-chemistry.org

Reactivity Studies of the Hydrazinyl Moiety

The chemical behavior of this compound is largely dominated by the reactive hydrazine group (-NHNH2). This functionality imparts significant nucleophilic character and susceptibility to both oxidation and reduction.

Nucleophilic Character and Protonation Behavior of Hydrazine Nitrogens

The hydrazine moiety contains two nitrogen atoms, both of which possess lone pairs of electrons, rendering them nucleophilic and basic. The terminal nitrogen (-NH2) is generally more nucleophilic and less sterically hindered than the internal nitrogen atom. In reactions like hydrazone formation, it is the terminal nitrogen that acts as the primary nucleophile.

Both nitrogens can be protonated in the presence of acid. The specific pKa values would determine the site of initial protonation, which is influenced by the electronic effects of the adjacent alkyl chain and the distant piperidine ring. The presence of the basic piperidine nitrogen further complicates the protonation equilibrium, potentially leading to a di- or tri-cationic species in strongly acidic media.

Condensation Reactions with Aldehydes and Ketones (e.g., Hydrazone Formation)

One of the most characteristic reactions of hydrazines is their condensation with carbonyl compounds. This compound readily reacts with a wide range of aldehydes and ketones to form stable hydrazones. youtube.comrsc.org The reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon, followed by dehydration. uchile.cl

The resulting hydrazones are often crystalline solids, a property that has been used for the characterization of both the parent hydrazine and the carbonyl compound. youtube.com For example, reacting this compound with various aromatic aldehydes would yield a series of N-[1-arylmethylidene]-N'-(1-(piperidin-1-yl)propan-2-yl)hydrazines. These products can exist as stereoisomers (E/Z) due to restricted rotation around the C=N double bond. researchgate.net

Table 2: Representative Condensation Reactions of this compound

Carbonyl ReactantProduct Name (Hydrazone)
BenzaldehydeN-Benzylidene-N'-(1-(piperidin-1-yl)propan-2-yl)hydrazine
AcetoneN-Isopropylidene-N'-(1-(piperidin-1-yl)propan-2-yl)hydrazine
4-ChlorobenzaldehydeN-(4-Chlorobenzylidene)-N'-(1-(piperidin-1-yl)propan-2-yl)hydrazine
CyclohexanoneN-Cyclohexylidene-N'-(1-(piperidin-1-yl)propan-2-yl)hydrazine

Oxidative and Reductive Chemistry of the Hydrazine Functionality

The hydrazine group is sensitive to both oxidation and reduction. Hydrazines can act as reducing agents, a property exploited in various synthetic transformations. The oxidation of hydrazine itself can produce diimide (N2H2), a transient species that is an excellent reagent for the stereospecific reduction of double bonds. Some hydrazines are known to react with atmospheric oxygen, a process that can be enhanced by the presence of metal ions, to generate reactive oxygen species. nih.gov

In the context of this compound, the hydrazine moiety can serve as an electron donor. nih.gov Strong oxidizing agents can lead to the cleavage of the N-N bond or oxidation to elemental nitrogen.

Conversely, the N-N bond in hydrazines can be cleaved under reductive conditions, for instance, by catalytic hydrogenation, to yield two primary amines. However, this typically requires harsh conditions. More commonly, the hydrazine functionality is used as a reductant itself. As noted, hydrazine is the key reagent in the Wolff-Kishner reduction of carbonyls. uchile.cl Furthermore, hydrazine is known to act not only as a reducing agent but also as a coordinating ligand, especially in reactions involving transition metals like copper, which can influence the structure and composition of the final products. nih.gov

Reactivity of the Piperidine Nitrogen Atom

The nitrogen atom within the piperidine ring of this compound is a tertiary amine, characterized by its lone pair of electrons which dictates its basicity and nucleophilicity.

Basicity and Catalytic Activity in Organic Transformations

The piperidine nitrogen in this compound is expected to be basic. Piperidine itself is a common organic base with a pKa of its conjugate acid around 11.2. libretexts.org The presence of the 2-hydrazinylpropyl substituent is unlikely to dramatically alter this basicity. The alkyl group may have a slight electron-donating inductive effect, potentially increasing the electron density on the nitrogen and thus its basicity. In contrast, the hydrazine group is located at a distance and its influence on the piperidine nitrogen's basicity is likely minimal.

This basicity allows the piperidine nitrogen to act as a catalyst in various organic transformations. For instance, piperidine and its derivatives are known to catalyze Knoevenagel condensations, Michael additions, and other base-mediated reactions. libretexts.org It is plausible that this compound could similarly serve as a basic catalyst, with the piperidine nitrogen abstracting a proton to generate a reactive intermediate. The presence of the hydrazine group could potentially modulate the catalytic activity or lead to side reactions, depending on the specific reactants and conditions.

The hydrazine moiety itself can also exhibit basic properties. Hydrazine is a weaker base than piperidine, with the pKa of N₂H₅⁺ being approximately 8.1. researchgate.net In this compound, the terminal -NH₂ group of the hydrazine is expected to be the more basic of the two hydrazine nitrogens due to the electron-withdrawing effect of the adjacent nitrogen atom. Organic substituents on hydrazine can influence its basicity, with alkyl groups generally increasing basicity through inductive effects. osti.gov

Computational and Experimental Mechanistic Overviews

Transition State Analysis and Energy Profile Mapping

Computational chemistry, particularly density functional theory (DFT), can be employed to model the reaction mechanisms involving this compound. For instance, in an N-alkylation reaction at the piperidine nitrogen, a transition state analysis would reveal the geometry of the transition state, where the N-C bond is partially formed and the C-leaving group bond is partially broken. The energy profile of the reaction could be mapped, showing the relative energies of the reactants, transition state, and products. Such calculations can help in understanding the reaction kinetics and predicting the feasibility of a reaction. dtu.dk

For reactions involving the hydrazine moiety, such as the Wolff-Kishner reduction where a hydrazone is an intermediate, computational studies can elucidate the energetics of the various steps, including hydrazone formation, deprotonation, and the final elimination of nitrogen gas. fiveable.melibretexts.org The potential energy surface can be complex, with multiple possible intermediates and transition states. dtu.dk

Table 1: Hypothetical Computational Data for N-Alkylation of the Piperidine Nitrogen
Reaction StepCalculated ParameterHypothetical Value
Reactants (Piperidine derivative + CH₃I)Relative Energy0.0 kcal/mol
Transition StateActivation Energy (ΔG‡)+15.2 kcal/mol
Products (Quaternary Ammonium (B1175870) Salt)Reaction Energy (ΔG)-25.8 kcal/mol

Reaction Coordinate Analysis and Isotope Effects

Reaction coordinate analysis can provide a detailed picture of the changes in bond lengths and angles as the reaction progresses from reactants to products. dtu.dk This analysis helps in identifying the key geometric changes that occur at the transition state.

Kinetic isotope effects (KIEs) are a powerful experimental tool for probing reaction mechanisms. libretexts.orgwikipedia.orgprinceton.edu By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.orgprinceton.edu For example, in a base-catalyzed reaction where the piperidine nitrogen acts as a proton acceptor, a significant primary KIE would be expected if proton abstraction is the rate-limiting step.

Secondary KIEs are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation. wikipedia.org These effects are typically smaller but can provide valuable information about changes in hybridization or steric environment at the transition state. For instance, in an SN2 N-alkylation reaction at the piperidine nitrogen, a small inverse secondary KIE (kH/kD < 1) might be observed at the α-carbons of the piperidine ring due to the change in hybridization from sp³ in the reactant to a more constrained sp³-like geometry in the transition state.

Table 2: Expected Kinetic Isotope Effects for Reactions of this compound
ReactionIsotopic SubstitutionExpected KIE (kH/kD)Mechanistic Implication
Proton abstraction by piperidine NDeuteration of the acidic proton> 2Proton transfer is in the rate-determining step. princeton.edu
N-Alkylation at piperidine N (SN2)Deuteration of α-carbons of alkylating agent~1No significant change in bonding to α-carbons in the transition state. wikipedia.org

Advanced Analytical Methodologies for Structural Elucidation of 1 2 Hydrazinylpropyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR Techniques (¹H, ¹³C, DEPT) for Backbone Assignment

The initial step in the structural elucidation of 1-(2-Hydrazinylpropyl)piperidine involves the acquisition and analysis of one-dimensional NMR spectra. These experiments, including ¹H (proton), ¹³C (carbon-13), and Distortionless Enhancement by Polarization Transfer (DEPT), allow for the assignment of the fundamental carbon and proton framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons on the piperidine (B6355638) ring, the propyl chain, and the hydrazinyl group. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, protons closer to the electronegative nitrogen atoms of the piperidine and hydrazinyl groups would resonate at a lower field (higher ppm values). Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the propyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each unique carbon atom in the piperidine ring and the propyl chain will give rise to a distinct signal. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons bonded to nitrogen appearing at lower fields.

DEPT Spectroscopy: DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-90 spectrum will only show signals for CH groups, while a DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups. This information is crucial for unambiguously assigning the carbon signals of the propyl chain and the piperidine ring.

Expected ¹H NMR Data for this compound
Proton Type Expected Chemical Shift (ppm)
Piperidine CH₂ (adjacent to N)2.3 - 2.8
Piperidine CH₂ (β, γ to N)1.4 - 1.7
Propyl CH₂ (adjacent to piperidine N)2.2 - 2.6
Propyl CH (adjacent to hydrazinyl)2.8 - 3.2
Propyl CH₃0.9 - 1.2
NH₂ and NH (Hydrazinyl)Broad, variable
Expected ¹³C NMR Data for this compound
Carbon Type Expected Chemical Shift (ppm)
Piperidine C (adjacent to N)45 - 55
Piperidine C (β to N)25 - 30
Piperidine C (γ to N)23 - 28
Propyl C (adjacent to piperidine N)50 - 60
Propyl C (adjacent to hydrazinyl)55 - 65
Propyl C (CH₃)10 - 20

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides foundational information, two-dimensional (2D) NMR techniques are essential for establishing the precise connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are directly connected through bonds. Cross-peaks in a COSY spectrum would confirm the sequence of protons along the propyl chain and within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule, for example, by observing a correlation between the protons on the CH₂ group adjacent to the piperidine nitrogen and the carbons of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Protons that are close in space, but not necessarily bonded, will show cross-peaks. This is invaluable for determining the stereochemistry and preferred conformation of the molecule, such as the orientation of the propyl group relative to the piperidine ring.

Dynamic NMR Studies for Conformational Analysis

The piperidine ring is known to exist in a chair conformation, which can undergo ring inversion. Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can provide insights into the conformational dynamics of this compound. nih.govresearchgate.net By analyzing changes in the NMR spectra with temperature, it is possible to determine the energy barriers for conformational changes, such as the ring flipping of the piperidine moiety and rotation around the C-N bonds. nih.govresearchgate.net At low temperatures, the interconversion may be slow enough on the NMR timescale to observe separate signals for axial and equatorial protons, providing detailed conformational information. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. nih.gov This precision allows for the unambiguous determination of the elemental composition of this compound (C₈H₁₉N₃). By comparing the experimentally measured exact mass with the calculated theoretical mass for the proposed formula, HRMS serves as a definitive confirmation of the compound's molecular formula.

Application of Ionization Techniques (ESI, MALDI) for Structural Insights

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), is a cornerstone for determining the molecular weight and probing the structure of this compound through fragmentation analysis.

Key expected fragmentation patterns would likely involve:

Cleavage of the C-C bond alpha to the piperidine nitrogen: This would result in the loss of the hydrazinylpropyl side chain and the formation of a stable piperidinium (B107235) ion.

Fission of the N-N bond in the hydrazine (B178648) moiety: This is a characteristic fragmentation for hydrazine derivatives.

Loss of ammonia (B1221849) (NH₃) or diazene (B1210634) (N₂H₂): These are common neutral losses from the hydrazinyl group.

Ring-opening of the piperidine moiety: This can lead to a series of characteristic lower mass fragments. scielo.br

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI-TOF (Time-of-Flight) mass spectrometry is another soft ionization technique that can be used to analyze this compound, often by co-crystallizing the analyte with a UV-absorbing matrix. researchgate.netresearchgate.netyoutube.com This method is particularly useful for obtaining the molecular weight of the compound with high accuracy and is less prone to in-source fragmentation than other techniques. For hydrazine derivatives, specific matrices and derivatization strategies, such as the formation of hydrazones, have been shown to enhance ionization and detection. nih.govresearchgate.net While primarily used for determining the mass of the intact molecule, post-source decay (PSD) or collision-induced dissociation (CID) in a MALDI-TOF/TOF instrument could provide structural fragments similar to those observed in ESI-MS/MS.

Table 1: Predicted ESI-MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Interpretation
[M+H]⁺VariesPropylhydrazineCleavage of the exocyclic C-N bond
[M+H]⁺VariesNH₃Loss of ammonia from the hydrazine group
[M+H]⁺VariesN₂H₄Loss of hydrazine
[M+H]⁺84C₃H₇N₂Formation of the piperidinium fragment

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the characteristic functional groups present in this compound.

The IR and Raman spectra of this compound would be dominated by vibrations associated with its key functional groups.

N-H Stretching: The hydrazine moiety (-NHNH₂) and the secondary amine within the piperidine ring will exhibit N-H stretching vibrations. These typically appear in the region of 3300-3500 cm⁻¹ in the IR spectrum. researchgate.netnih.gov The presence of both a primary amine (in the hydrazine) and a secondary amine could lead to a complex, broadened absorption band in this region.

N-H Bending: The N-H bending (scissoring) vibrations of the primary amine are expected around 1600-1650 cm⁻¹.

C-N Stretching: The stretching vibrations of the C-N bonds within the piperidine ring and the bond connecting the propyl chain to the piperidine nitrogen typically occur in the 1000-1250 cm⁻¹ region. nist.gov

C-H Stretching and Bending: The aliphatic C-H stretching vibrations of the piperidine ring and the propyl chain will be observed in the 2800-3000 cm⁻¹ range, while C-H bending vibrations will appear around 1450 cm⁻¹.

Raman spectroscopy is particularly useful for observing the symmetric N-N stretch of the hydrazine group, which is often weak in the IR spectrum.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
N-H (Hydrazine/Piperidine)Stretching3300-3500IR, Raman
N-H (Hydrazine)Bending (Scissoring)1600-1650IR
C-H (Aliphatic)Stretching2800-3000IR, Raman
C-NStretching1000-1250IR, Raman
N-NStretching~1100Raman

The vibrational spectra of this compound are sensitive to its conformational state. The piperidine ring is known to adopt a chair conformation in its most stable state. ed.ac.uknih.gov The orientation of the hydrazinylpropyl substituent (axial vs. equatorial) will influence the vibrational frequencies of the C-H and C-N bonds, providing a spectroscopic fingerprint of the dominant conformer in the sample. Hydrogen bonding, both intramolecular (between the hydrazine and piperidine nitrogens) and intermolecular, can also cause significant shifts and broadening of the N-H and C-N vibrational bands. nih.gov

X-ray Crystallography for Solid-State Structural Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Piperidine ConformationChair
Substituent OrientationEquatorial (predicted to be more stable)
Hydrogen Bonding NetworkDetails of N-H···N interactions

If this compound is chiral, for instance, due to substitution on the propyl chain creating a stereocenter, X-ray crystallography on a single crystal of a pure enantiomer or a derivative with a known chiral auxiliary can be used to determine its absolute configuration. By using anomalous dispersion effects, typically with copper radiation, the true handedness of the molecule can be established.

Computational Chemistry and Theoretical Modeling of 1 2 Hydrazinylpropyl Piperidine

Electronic Structure Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.gov Calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G++, are employed to determine optimized geometry and electronic properties. orientjchem.orgnih.gov

The piperidine (B6355638) heterocycle is known to preferentially adopt a chair conformation, which minimizes angular and torsional strain, similar to cyclohexane. wikipedia.org For 1-(2-Hydrazinylpropyl)piperidine, the six-membered ring is expected to exist in a stable chair form. acs.org The key conformational question pertains to the orientation of the 2-hydrazinylpropyl substituent on the piperidine ring. This group can be positioned in either an axial or equatorial position.

Computational geometry optimization would likely show that the equatorial conformation is energetically more favorable to minimize steric hindrance. acs.org DFT calculations provide precise predictions of bond lengths, bond angles, and dihedral angles for the most stable conformer.

Illustrative Data Table: Predicted Geometric Parameters for Equatorial this compound This data is illustrative, based on typical values for substituted piperidines.

ParameterBond/AnglePredicted Value
Bond Lengths C-N (piperidine ring)~1.47 Å
C-C (piperidine ring)~1.53 Å
C-C (propyl chain)~1.54 Å
C-N (side chain)~1.46 Å
N-N (hydrazine)~1.45 Å
Bond Angles C-N-C (piperidine ring)~111.5°
N-C-C (piperidine ring)~110.0°
C-C-C (propyl chain)~112.0°
Dihedral Angle N(pip)-C2-C(propyl)-C~180° (anti-periplanar)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. irjweb.com The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich nitrogen atoms, specifically the lone pairs of the hydrazine (B178648) moiety and the piperidine nitrogen, making these the primary sites for electrophilic attack. The LUMO would likely be distributed across the C-H and C-C antibonding orbitals.

Illustrative Data Table: Predicted Frontier Orbital Energies This data is illustrative, based on DFT studies of similar amine and hydrazine derivatives. orientjchem.orgresearchgate.net

ParameterPredicted Value (eV)Implication
HOMO Energy -6.15Represents electron-donating capability.
LUMO Energy 0.95Represents electron-accepting capability.
HOMO-LUMO Gap (ΔE) 7.10Indicates high kinetic stability.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for predicting how molecules will interact and identifying sites for intermolecular interactions. researchgate.netchemrxiv.org In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas rich in electrons, which are susceptible to electrophilic attack. researchgate.net Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

In this compound, the MEP would show significant negative potential concentrated around the nitrogen atoms of both the piperidine ring and the hydrazine group due to their lone pairs of electrons. The hydrogen atoms bonded to nitrogen and carbon would exhibit positive potential, making them potential hydrogen bond donors.

Conformational Analysis and Molecular Dynamics Simulations

While DFT is excellent for finding energy minima, Molecular Dynamics (MD) simulations provide insight into the movement of atoms over time, revealing the dynamic behavior of the molecule in a simulated environment. researchgate.net MD simulations can confirm the stability of conformers and map the pathways of conformational change. nih.gov

A molecule as flexible as this compound can exist in numerous conformations arising from the rotation around single bonds and potential ring puckering. Although the chair conformation of the piperidine ring is the most stable, twist-boat conformations can exist, though they are generally less favorable. acs.org The primary source of conformational diversity would be the rotation around the C-C and C-N bonds of the hydrazinylpropyl side chain.

MD simulations explore this conformational space by simulating molecular motion over time (e.g., 100 nanoseconds), allowing observation of the most populated and stable conformational states. researchgate.net Analysis of the simulation trajectory would likely confirm the dominance of the chair conformer with an equatorial substituent.

MD simulations can elucidate the pathways and kinetics of conversion between different conformers. rsc.org For this compound, this would include the energy barrier for the piperidine ring to flip from one chair conformation to another and the rotational barriers of the side chain. These dynamic events are crucial for how the molecule might interact with other molecules, such as a biological receptor.

A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms for a particular part of the molecule over time relative to a reference structure. A low and stable RMSD value for the piperidine ring would indicate its conformational rigidity, while a higher, more fluctuating RMSD for the side chain would highlight its flexibility. researchgate.net

Illustrative Data Table: Predicted Dynamic Properties from MD Simulation This data is illustrative, based on typical MD simulation results for piperidine derivatives.

Molecular RegionAverage RMSD (Å)Interpretation
Piperidine Ring (heavy atoms) 0.45High stability, remains in chair conformation.
Hydrazinylpropyl Chain (heavy atoms) 1.75High flexibility, explores multiple rotational states.
Whole Molecule (heavy atoms) 1.90Overall flexibility is dominated by the side chain.

Prediction of Reactivity and Selectivity

No published studies containing calculations of Fukui functions or other reactivity descriptors for this compound were identified. Such calculations would typically involve quantum chemical methods to determine the electron density changes and identify the most probable sites for nucleophilic and electrophilic attack. This information is crucial for predicting how the molecule would interact with other reagents.

A search for computationally predicted reaction pathways and their associated energy barriers for reactions involving this compound did not yield any specific results. Theoretical studies on related substance classes, such as hydrazine derivatives, indicate that common reactions can include oxidation and H-abstraction, with calculated activation energies for these processes. nih.govnih.gov For instance, computational modeling has been used to explore the mechanisms of NDMA formation from substituted hydrazines, identifying pathways and energy barriers for these transformations. nih.govnih.gov However, no such specific pathway analysis has been published for this compound.

Theoretical Prediction of Spectroscopic Properties

No specific theoretical predictions of NMR chemical shifts or coupling constants for this compound are available in the reviewed literature. While computational methods like Density Functional Theory (DFT) are commonly used to predict NMR spectra for piperidine derivatives, aiding in structural elucidation, this specific compound has not been the subject of such a published study. researchgate.net

There are no available simulated infrared (IR) or Raman spectra for this compound based on computational models. Theoretical vibrational analysis, often performed using methods like DFT, can provide valuable insights into the molecular structure and bonding. researchgate.net Such simulations are compared with experimental spectra to confirm structural assignments. For related structures like piperidine, N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹, and CH₂ stretching vibrations are found around 3000 cm⁻¹. researchgate.net Without specific calculations for this compound, any discussion of its vibrational spectra remains general.

Derivatization and Chemical Modification Studies of 1 2 Hydrazinylpropyl Piperidine

Reactions at the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a versatile functional group known for its nucleophilicity and its ability to participate in a variety of condensation and cyclization reactions. The presence of two nitrogen atoms, each with a lone pair of electrons, allows for stepwise or dual functionalization, leading to a rich derivatization chemistry.

Formation of Complex Hydrazone and Azine Derivatives

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds. The reaction of 1-(2-hydrazinylpropyl)piperidine with various aldehydes and ketones is expected to proceed readily, typically in an alcoholic solvent, to yield the corresponding hydrazone derivatives. mdpi.comnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) on the electrophilic carbonyl carbon, followed by dehydration to form a stable carbon-nitrogen double bond (C=N).

The general pathway for hydrazone formation involves the reaction of hydrazides with aldehydes or ketones in organic solvents. nih.gov By selecting aldehydes or ketones with different substituents (e.g., aromatic, heteroaromatic, aliphatic), a diverse library of hydrazone derivatives can be synthesized. For instance, reacting this compound with substituted benzaldehydes would yield a series of N'-benzylidenehydrazinyl derivatives. mdpi.com

Furthermore, reaction with a second equivalent of an aldehyde can lead to the formation of azine derivatives, although this is less common and often requires specific conditions. Azines are characterized by a C=N-N=C linkage.

Reactant (Aldehyde/Ketone)Product NameExpected Product Structure
Benzaldehyde1-(2-(2-Benzylidenehydrazinyl)propyl)piperidinePiperidine-CH(CH₃)-CH₂-NH-N=CH-Ph
Acetone1-(2-(2-Isopropylidenehydrazinyl)propyl)piperidinePiperidine-CH(CH₃)-CH₂-NH-N=C(CH₃)₂
4-Nitrobenzaldehyde1-(2-(2-(4-Nitrobenzylidene)hydrazinyl)propyl)piperidinePiperidine-CH(CH₃)-CH₂-NH-N=CH-(C₆H₄)-NO₂
Pyridine-4-carbaldehyde1-(2-(2-(Pyridin-4-ylmethylene)hydrazinyl)propyl)piperidinePiperidine-CH(CH₃)-CH₂-NH-N=CH-(C₅H₄N)

Acylation, Sulfonylation, and Carbamoylation of Hydrazine Nitrogens

The nitrogen atoms of the hydrazinyl moiety are nucleophilic and can be readily functionalized through reactions with acylating, sulfonylating, and carbamoylating agents.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base results in the formation of hydrazides. Depending on the stoichiometry, either mono- or di-acylation can occur, though mono-acylation at the terminal nitrogen is typically favored due to steric hindrance and electronic effects.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonohydrazides. These derivatives are often stable, crystalline solids.

Carbamoylation: Reaction with isocyanates provides a straightforward route to semicarbazide derivatives. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isocyanate to form a stable urea-like linkage.

These reactions significantly modify the electronic properties and hydrogen-bonding capabilities of the hydrazinyl group, offering a powerful tool for tuning molecular properties.

ReagentReaction TypeProduct Class
Acetyl ChlorideAcylationHydrazide
Benzoyl ChlorideAcylationHydrazide
p-Toluenesulfonyl ChlorideSulfonylationSulfonohydrazide
Phenyl IsocyanateCarbamoylationSemicarbazide

Cyclization Reactions Leading to Novel Heterocyclic Systems (e.g., Pyrazoles, Triazoles)

The hydrazinyl functional group is a key precursor for the synthesis of various nitrogen-containing heterocyclic systems. These cyclization reactions typically involve reacting the hydrazine with a bifunctional reagent that can form two new bonds to create a stable ring.

Pyrazole Formation: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A classic and highly effective method for their synthesis is the reaction of a hydrazine with a 1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone) or their synthetic equivalents. beilstein-journals.org The reaction proceeds via an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the substituted pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the dicarbonyl compound. beilstein-journals.org

Triazole Formation: 1,2,4-Triazoles can be synthesized from hydrazine derivatives through various routes. One common method involves the reaction of a hydrazide with an imidate or the cyclization of N-acylamidrazones. researchgate.net Another approach involves the reaction of hydrazines with reagents that can provide a one-carbon and one-nitrogen fragment, such as isothiocyanates followed by cyclization. researchgate.net These methods provide access to a core heterocyclic structure found in many biologically active molecules.

ReagentResulting HeterocycleGeneral Product Structure
Acetylacetone (2,4-Pentanedione)Pyrazole3,5-Dimethyl-1-(1-(piperidin-1-yl)propan-2-yl)-1H-pyrazole
Ethyl AcetoacetatePyrazolone3-Methyl-1-(1-(piperidin-1-yl)propan-2-yl)-1H-pyrazol-5(4H)-one
Phenyl Isothiocyanate -> S-Alkylation -> Cyclization1,2,4-TriazoleSubstituted 1,2,4-triazole ring attached to the propylpiperidine moiety

Reactions at the Piperidine (B6355638) Nitrogen

Diverse N-Substitution Reactions for Scaffold Diversification

The secondary amine of the piperidine ring can undergo a wide range of N-substitution reactions. These are fundamental transformations in medicinal and organic chemistry for scaffold diversification. ijnrd.orgnih.gov

N-Alkylation: The introduction of alkyl groups can be achieved by reacting this compound with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another powerful method for N-alkylation that offers broad substrate scope. nih.gov

N-Acylation: Similar to the hydrazinyl moiety, the piperidine nitrogen can be acylated using acyl chlorides or anhydrides to form amides.

N-Arylation: The introduction of an aryl group can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

These substitutions can be used to modulate properties such as lipophilicity, basicity, and conformational preference. rsc.org

ReagentReaction TypeFunctional Group Introduced
Methyl Iodide / K₂CO₃N-AlkylationN-Methyl
Benzyl Bromide / K₂CO₃N-AlkylationN-Benzyl
Acetic AnhydrideN-AcylationN-Acetyl
Benzaldehyde / NaBH(OAc)₃Reductive AminationN-Benzyl

Explorations of Ring-Opening or Ring-Expansion Transformations

The piperidine ring is a saturated, six-membered heterocycle and is generally chemically stable. Ring-opening or ring-expansion transformations are not common and typically require specialized substrates or harsh reaction conditions.

Ring-Opening: Direct ring-opening of an unsubstituted piperidine ring is energetically unfavorable. Such transformations usually necessitate the presence of activating groups or specific ring strain, which are absent in the parent this compound structure. For example, ring-opening often occurs in more complex systems like fused bicyclic pyridones or highly strained aziridines.

Ring-Expansion: Methodologies for the ring expansion of piperidines to seven-membered rings (azepanes) are known but often involve multi-step sequences or specific functionalities adjacent to the ring nitrogen. For instance, palladium-catalyzed rearrangements of 2-vinyl piperidines have been reported to yield azepanes. chemrxiv.org Without such a reactive handle, direct ring expansion of the this compound scaffold would be exceptionally challenging and would likely require a complete rethinking of the core structure through a multi-step synthetic sequence.

Synthesis of Structural Analogs with Varied Motifs

Exploration of Different Hydrazine and Alkylhydrazine Derivatives

At present, the scientific community has not published any work that would provide the necessary data to populate these sections with factual and detailed information.

Role As a Synthetic Intermediate and Reagent in Advanced Organic Synthesis

Utility in Multi-Step Organic Transformations (General Context)

Piperidine (B6355638) scaffolds are integral to a vast number of pharmaceuticals and natural products. americanelements.com Their derivatives are often used as key building blocks in the multi-step synthesis of more complex molecular architectures. nih.gov The introduction of a side chain containing a reactive hydrazine (B178648) group would, in theory, offer a point for further chemical modification, allowing for the construction of elaborate molecules.

Hydrazine derivatives are well-known precursors for a variety of nitrogen-containing heterocycles, such as pyrazoles, pyridazines, and triazoles. mdpi.com The presence of a hydrazine moiety on a piperidine framework could theoretically enable intramolecular cyclization reactions to form fused or spirocyclic heterocyclic systems, which are of significant interest in medicinal chemistry. researchgate.net

Participation in Established Name Reactions (General Context)

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that typically utilizes a weak base as a catalyst. semanticscholar.org Piperidine itself is a classic catalyst for this transformation. A derivative like 1-(2-Hydrazinylpropyl)piperidine possesses a basic nitrogen atom within the piperidine ring, which could potentially catalyze this reaction.

Hydrazines are key reagents in reactions such as the Wolff-Kishner reduction and the formation of hydrazones. The bifunctional nature of a hydrazinyl-piperidine compound could allow it to participate in a range of transformations where either the amine or hydrazine functionality is exploited.

Development of Novel Chemical Reagents and Organocatalysts (General Context)

The field of organocatalysis often relies on chiral amines and their derivatives. A molecule combining a piperidine ring and a hydrazine group offers multiple sites for modification to create novel catalysts for asymmetric synthesis. The development of new organocatalysts is a vibrant area of research, focused on creating more efficient and selective chemical transformations.

While the theoretical applications of a molecule like this compound can be inferred from the known chemistry of piperidines and hydrazines, there is currently no specific scientific literature to substantiate these possibilities for this particular compound. Further research would be required to synthesize and characterize this molecule and to explore its potential roles in advanced organic synthesis.

Design of Ligands for Asymmetric Catalysis

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. researchgate.netnews-medical.net Chiral ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. buchler-gmbh.com These ligands often possess C2-symmetry or, more recently, non-symmetrical designs with distinct steric and electronic properties. researchgate.netnews-medical.net

While there is extensive literature on chiral ligands derived from various scaffolds, including those containing piperidine or hydrazine functionalities separately, there is no specific information available in the searched scientific literature that describes the design or application of ligands based on the this compound framework. The potential of this specific compound as a precursor for chiral ligands in asymmetric catalysis remains an unexplored area of research. Hypothetically, the chiral center on the propyl chain could be exploited to create a chiral environment around a metal center.

Exploration of Organocatalytic Applications Utilizing its Unique Structure

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. rsc.org Chiral amines, including piperidine derivatives, are frequently employed as organocatalysts, often activating substrates through the formation of iminium or enamine intermediates. whiterose.ac.uknih.gov The presence of a hydrazine group in this compound could introduce additional hydrogen-bonding capabilities or provide a nucleophilic center, potentially enabling unique modes of activation or participation in catalytic cycles.

However, a thorough search of scientific databases reveals no studies on the organocatalytic applications of this compound. The unique structural features of this compound, combining a piperidine ring with a side chain containing a hydrazine moiety and a chiral center, suggest that it could be a candidate for bifunctional organocatalysis. Despite this theoretical potential, there is no published research to support or detail such applications.

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